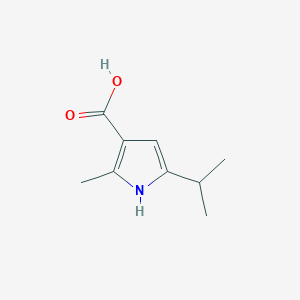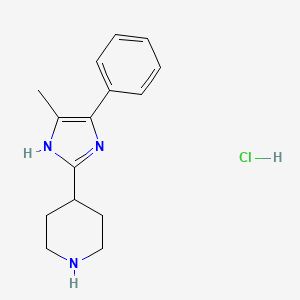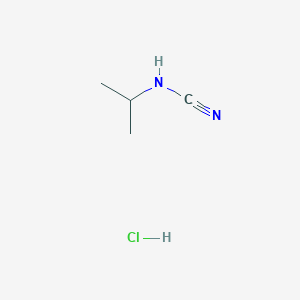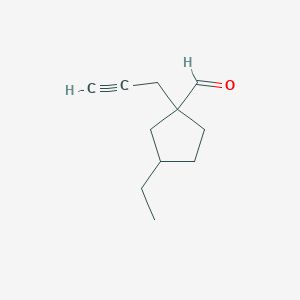
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H16O. It is a cyclopentane derivative featuring an ethyl group, a prop-2-yn-1-yl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the cyclocondensation of n-(prop-2-yn-1-yl) derivatives. One common method includes the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide . The reaction mixture is then refluxed to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), propargyl bromide
Major Products:
Oxidation: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopentane derivatives.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The prop-2-yn-1-yl group can undergo cycloaddition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the compound’s ability to act as both an electrophile and a nucleophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
3-Cyclopentyl-1-propyne: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
1,2-Dimethyl-3-ethylcyclopentane: Similar cyclopentane core but different substituents, leading to different chemical properties and reactivity.
Uniqueness: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde and an alkyne functional group. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-ethyl-1-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-6-11(9-12)7-5-10(4-2)8-11/h1,9-10H,4-8H2,2H3 |
Clé InChI |
YZSHVTPNAMWNQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)(CC#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)
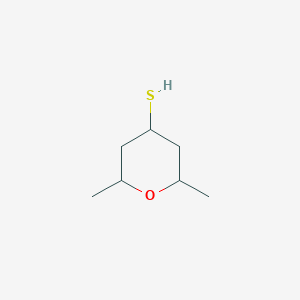

![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
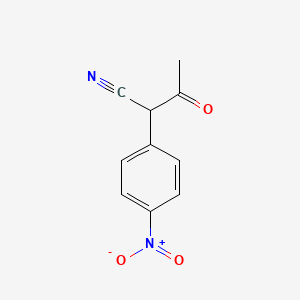
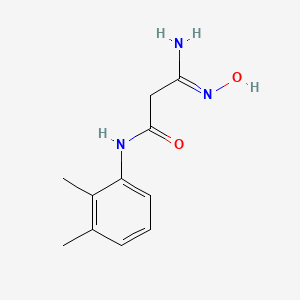
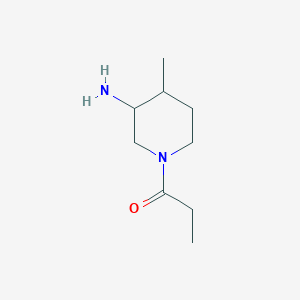
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
